4-Hydroxydinaphtho[2,1-d

Description

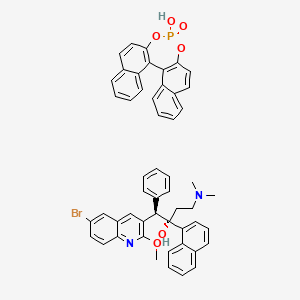

4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide is a chiral organophosphorus compound featuring a dinaphtho-dioxaphosphepine backbone. It is synthesized via organocatalytic methods with high stereoselectivity, yielding enantiomers such as (11bS)- and (11bR)-configurations . Key characteristics include:

- Molecular formula: C20H13O4P (MW: 348.29) .

- CAS numbers: 35193-64-7 (S-enantiomer) , 39648-67-4 (R-enantiomer) .

- Applications: Primarily used in asymmetric catalysis and as a chiral ligand in organic synthesis .

The compound exhibits moderate hazards (skin irritation, H315) but is classified as non-hazardous for transport .

Properties

IUPAC Name |

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BrN2O2.C20H13O4P/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h4-17,20-21,30,36H,18-19H2,1-3H3;1-12H,(H,21,22)/t30-,32-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDCIIBNNUJBDP-UNCJQMLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44BrN2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916329-20-9 | |

| Record name | (1R,2S) 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-(1-naphthyl)-beta-phenyl-3-quinolineethanol, compd. with (11bR)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxydinaphtho[2,1-d] typically involves the following steps:

Starting Material: The synthesis begins with 1,1’-binaphthalene-2,2’-diol.

Methylation: The starting material undergoes methylation to form 2,2’-dimethoxy-1,1’-binaphthalene.

Ortho-Lithiation: The dimethoxy derivative is subjected to double ortho-lithiation in the presence of tetramethylethylenediamine (TMEDA) and triisopropyl borate.

Cross-Coupling: The resulting diboronic acid undergoes palladium-mediated cross-coupling with aryl bromides.

Demethylation: The final step involves demethylation using pyridine hydrochloride to yield this compound].

Industrial Production Methods

Industrial production methods for this compound] are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxydinaphtho[2,1-d] undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-Hydroxydinaphtho[2,1-d] has several scientific research applications:

Chemistry: It is used as a catalyst in asymmetric synthesis and other organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an α-glucosidase inhibitor.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxydinaphtho[2,1-d] involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates and thereby lowering blood glucose levels. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparative Insights

Steric and Electronic Effects

Chirality and Enantiomeric Purity

Biological Activity

4-Hydroxydinaphtho[2,1-d] is a polycyclic aromatic compound that has garnered significant attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry, organic synthesis, and material science. Its molecular structure, characterized by two fused naphthalene rings with a hydroxyl group, contributes to its unique properties and reactivity.

- Molecular Formula : C24H18O

- Molecular Weight : 348.29 g/mol

Biological Activities

Research into the biological activity of this compound] has revealed several important applications:

1. Anticancer Properties

Studies have demonstrated that derivatives of this compound] exhibit significant cytotoxic effects against various cancer cell lines. For instance, research involving cell viability assays indicated that these compounds can inhibit tumor growth effectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of proliferation |

2. Antibacterial Activity

Phosphoric acid derivatives of this compound] have been explored for their antibacterial properties. The compounds were tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

3. Fluorescent Probes

The compound has also been functionalized to create fluorescent probes for bioimaging applications. These probes demonstrate specific binding to biological targets and exhibit fluorescence upon interaction.

Synthesis Methods

The synthesis of this compound] can be achieved through various methods, including:

- Starting Material : BINOL enantiomers are commonly used.

- Catalytic Asymmetric Synthesis : Utilizing chiral ligands to promote enantioselective reactions.

- Functionalization Techniques : Modifying the hydroxyl group to enhance biological activity or fluorescence properties.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound] derivatives involved testing against multiple cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell growth with significant selectivity towards cancer cells over normal cells.

Case Study 2: Antibacterial Efficacy

Research focused on the antibacterial efficacy of phosphoric acid derivatives showed that these compounds could effectively disrupt bacterial cell membranes, leading to cell lysis. This study employed time-kill assays to evaluate the bactericidal activity over time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.